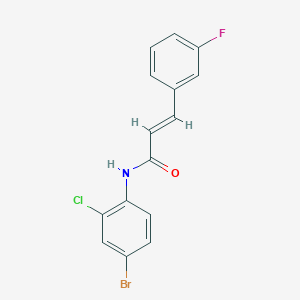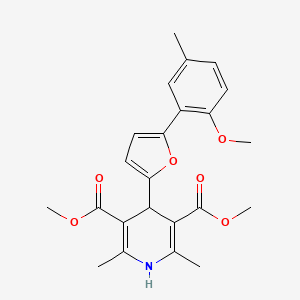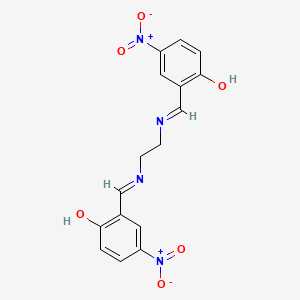
n,n'-Bis(5-nitrosalicylidene)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol typically involves a multi-step process. The initial step often includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with an appropriate amine to form a Schiff base. This is followed by further reactions to introduce additional nitro and hydroxyl groups under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction may produce amino derivatives.
Scientific Research Applications
2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the imino and Schiff base functionalities.
2,5-Dinitrophenol: Another similar compound with different substitution patterns on the aromatic ring.
Uniqueness
What sets 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol apart is its unique combination of nitro, hydroxyl, and imino groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
6337-28-6 |
|---|---|
Molecular Formula |
C16H14N4O6 |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
2-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]ethyliminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2 |
InChI Key |
YLTXOGYEOSBKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
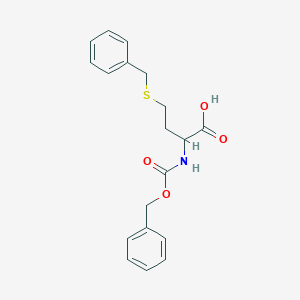



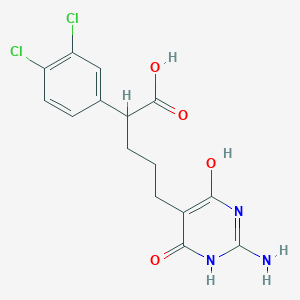

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
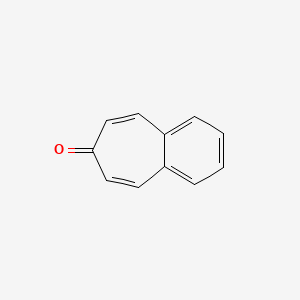
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)


